molecular formula C9H7N5O4S B13702447 5-(2-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine

5-(2-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13702447
M. Wt: 281.25 g/mol
InChI Key: BESPHMBYXAKQEK-UHFFFAOYSA-N
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Description

5-(2-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine ( 35547-25-2) is a high-purity heterocyclic compound of significant interest in medicinal chemistry and infectious disease research. This compound features a 1,3,4-thiadiazole scaffold, which is a recognized pharmacophore known for its diverse biological activities and is considered a bioisostere of other privileged structures like oxadiazoles and pyrimidines . The presence of the 2-amino group on the thiadiazole ring enhances its potential for derivatization and interaction with biological targets, while the dinitrophenyl moiety is often associated with potent biological activity . Current research indicates that this chemotype, particularly analogs incorporating the 3,5-dinitrophenyl group and the 1,3,4-thiadiazol-2-amine structure, demonstrates highly potent and broad-spectrum antimycobacterial activity . Studies on closely related compounds show that such molecules are effective against both drug-susceptible and resistant strains of Mycobacterium tuberculosis , including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates, as well as nontuberculous mycobacteria (NTM) . The mechanism of action for these active analogs has been experimentally confirmed to involve the disruption of mycobacterial cell wall biosynthesis through the inhibition of the essential bacterial enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) . This makes compounds of this class promising scaffolds for the development of novel anti-tuberculosis therapeutics aimed at overcoming existing drug resistance. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7N5O4S

Molecular Weight

281.25 g/mol

IUPAC Name

5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H7N5O4S/c1-4-6(8-11-12-9(10)19-8)2-5(13(15)16)3-7(4)14(17)18/h2-3H,1H3,(H2,10,12)

InChI Key

BESPHMBYXAKQEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for 5-Substituted-1,3,4-thiadiazol-2-amines

The core synthetic approach for 2-amino-5-substituted-1,3,4-thiadiazoles involves cyclization reactions between thiosemicarbazide and substituted carboxylic acids or their derivatives. The key steps include:

  • Formation of thiosemicarbazide derivatives.
  • Cyclization to form the thiadiazole ring.
  • Substitution at the 5-position with the desired aromatic moiety.

Preparation Method Based on Solid-Phase Reaction Using Phosphorus Pentachloride

A patented method (2014) describes a solid-phase synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, which can be adapted for the preparation of 5-(2-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine by selecting the appropriate substituted carboxylic acid (2-methyl-3,5-dinitrobenzoic acid). The process involves:

  • Reactants and Stoichiometry :

    • Thiosemicarbazide (A mol)
    • Substituted carboxylic acid (B mol, 1 to 1.2 times A)
    • Phosphorus pentachloride (C mol, 1 to 1.2 times A)
  • Procedure :

    • Add all reactants to a dry reaction vessel.
    • Grind at room temperature until complete reaction occurs.
    • Allow the mixture to stand to obtain a crude product.
    • Treat the crude product with an alkaline solution to adjust pH to 8–8.2.
    • Filter the mixture, dry the filter cake.
    • Recrystallize to purify the 2-amino-5-substituted-1,3,4-thiadiazole.
  • Advantages :

    • Solid-phase reaction avoids the need for solvents.
    • Mild reaction conditions and short reaction time.
    • Low toxicity and cost of phosphorus pentachloride.
    • High yield (>91%) and simple post-treatment.

This method is efficient and suitable for preparing the target compound by using 2-methyl-3,5-dinitrobenzoic acid as the carboxylic acid component.

Synthesis via Thiosemicarbazide Derivatives and Subsequent Cyclization

A detailed synthetic route reported in the literature involves the use of 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine as a key intermediate for further functionalization. The preparation of this intermediate includes:

  • Reaction of the corresponding substituted carboxylic acid with thiosemicarbazide to form thiosemicarbazide derivatives.
  • Cyclization under acidic or dehydrating conditions (e.g., phosphorus oxychloride or phosphorus pentachloride) to form the thiadiazole ring.
  • Purification by recrystallization.

This approach typically involves the following steps (adapted for 2-methyl-3,5-dinitrophenyl substitution):

Step Reagents/Conditions Outcome
1 Thiosemicarbazide + 2-methyl-3,5-dinitrobenzoic acid, phosphorus pentachloride, room temperature grinding Formation of crude 5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine
2 Treatment with alkaline aqueous solution (pH 8-8.2) Neutralization and precipitation of product
3 Filtration, drying, recrystallization Pure 5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine

The mechanism involves nucleophilic attack of the thiosemicarbazide amino group on the activated carboxylic acid derivative, followed by ring closure with elimination of water or HCl.

Reaction Mechanism Insights

  • The amino group of thiosemicarbazide attacks the carbonyl carbon of the substituted carboxylic acid or its activated derivative.
  • Cyclization proceeds via intramolecular nucleophilic attack involving the thiol sulfur atom.
  • Elimination of small molecules (water, HCl, or H2S) leads to the formation of the 1,3,4-thiadiazole ring.
  • The presence of electron-withdrawing nitro groups on the aromatic ring (3,5-dinitro substitution) enhances the electrophilicity of the carboxylic acid, facilitating cyclization.

Analytical and Spectral Characterization

The product is typically characterized by:

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages References
Solid-phase grinding with PCl5 Thiosemicarbazide, 2-methyl-3,5-dinitrobenzoic acid, phosphorus pentachloride Room temp grinding, alkaline workup >91 Mild, solvent-free, high yield, low toxicity
Cyclization via activated acid Thiosemicarbazide, acid chloride or POCl3 derivatives Reflux or room temp, acidic conditions Moderate to high Well-established, adaptable to various substituents

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine at position 2 of the thiadiazole ring undergoes nucleophilic reactions, forming derivatives with enhanced pharmacological or material properties.

Key Reactions:

  • Acylation : Reaction with chloroacetyl chloride in the presence of triethylamine (TEA) yields 2-chloro-N-(5-substitutedphenyl-1,3,4-thiadiazol-2-yl)acetamide derivatives. For example:

    5-(2-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine+ClCH2COClTEA, DMFN-(thiadiazol-2-yl)-2-chloroacetamide\text{5-(2-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DMF}} \text{N-(thiadiazol-2-yl)-2-chloroacetamide}

    This intermediate is further functionalized with benzimidazole moieties to enhance bioactivity .

  • Thiosemicarbazide Formation : Treatment with carbon disulfide (CS2_2) and potassium hydroxide (KOH), followed by hydrazine hydrate, produces thiosemicarbazide derivatives .

Cyclization Reactions

The thiadiazole ring serves as a scaffold for constructing fused heterocyclic systems.

Example Pathway:

  • Thiazole and Pyrimidine Synthesis : The thiosemicarbazide intermediate reacts with α-haloketones or nitriles to form thiazole or pyrimidine rings, respectively. For instance:

    Thiosemicarbazide+BrCH2CORThiazole derivatives\text{Thiosemicarbazide} + \text{BrCH}_2\text{COR} \rightarrow \text{Thiazole derivatives}

    These products exhibit antimicrobial and antitumor activities .

Observed Modifications:

  • Nitration/Sulfonation : Harsh conditions (e.g., H2_2SO4_4, HNO3_3) introduce additional nitro groups, though this is rarely practical due to existing substitution .

Condensation Reactions

The amine group participates in carbodiimide-mediated condensations to form amide-linked hybrids.

Case Study:

  • Benzothiazole Hybrids : Reaction with 3-oxo-1,2-benzothiazole derivatives using carbodiimide reagents produces compounds with dual heterocyclic systems. These hybrids are evaluated for antimicrobial and enzyme inhibition properties .

Functionalization via Ring-Opening

Under acidic or basic conditions, the thiadiazole ring can undergo controlled cleavage, though this is less common.

Experimental Conditions:

  • Acid Hydrolysis : Concentrated HCl at elevated temperatures breaks the thiadiazole ring, yielding thioamide intermediates .

Mechanistic Insights

  • Thiadiazole Reactivity : The electron-deficient nature of the 1,3,4-thiadiazole ring enhances susceptibility to nucleophilic attack at C-2 and C-5 positions .

  • Role of Substituents : The methyl group on the phenyl ring sterically hinders electrophilic substitution, while nitro groups stabilize negative charge during ring-opening .

Scientific Research Applications

2-Amino-5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-methyl-3,5-dinitrophenyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dinitrophenyl group can enhance its binding affinity to certain targets, while the thiadiazole ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Structural and Crystallographic Features

Key Comparisons:

  • Planarity and Hydrogen Bonding: The thiadiazole core in this compound and analogs (e.g., 5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine) is nearly planar (r.m.s. deviation ≤ 0.149 Å), facilitating π-π stacking and intramolecular hydrogen bonding. Example: 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine lacks nitro groups but forms intermolecular C–H···N hydrogen bonds, creating layered crystal structures .

Table 1: Structural Comparison

Compound Substituents Planarity (r.m.s.) Hydrogen Bonding
Target compound 2-Methyl-3,5-dinitrophenyl 0.149 Å Intramolecular C–H···N
5-(3,5-Dimethylphenyl) analog 3,5-Dimethylphenyl 0.149 Å Intermolecular C–H···N
5-(2-Nitrophenyl) analog 2-Nitrophenyl N/A N/A

Physicochemical Properties

LogP and Solubility:

  • The target compound’s nitro groups increase hydrophobicity (predicted LogP ~2.5–3.0) compared to analogs like 5-[(3,4,5-trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine (LogP = 1.667) . This may enhance membrane permeability but reduce aqueous solubility.
  • Molecular Weight: The addition of nitro groups raises the molecular weight (estimated ~310 g/mol) compared to non-nitro derivatives (e.g., 222.22 g/mol for 5-(2-nitrophenyl) analog) .

Table 3: Physicochemical Comparison

Compound Molecular Weight LogP PSA (Ų)
Target compound ~310 ~2.8 ~126
5-(2-Nitrophenyl) analog 222.22 2.148 126.59
Trimethoxyphenyl analog 281.33 1.667 108.46

Biological Activity

5-(2-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound belongs to the thiadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the dinitrophenyl group enhances its chemical reactivity and biological activity. Its molecular formula is C9H7N5O4SC_9H_7N_5O_4S with a molecular weight of 281.24 g/mol.

Anticancer Activity

Research indicates that derivatives of thiadiazoles, including 5-(2-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine, exhibit potent anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines:

Cell Line IC50 Value (µg/mL) Activity
HCT116 (Colon Cancer)12.57 ± 0.6Significant inhibition
A549 (Lung Cancer)68.28% inhibitionModerate activity
SK-MEL-2 (Skin Cancer)4.27Most active against this line

Molecular docking studies reveal that the compound interacts with critical cellular targets such as tubulin and protein kinases, which are essential for cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer effects, this compound also demonstrates antimicrobial properties. It has shown effectiveness against a range of pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
E. coli32.6Significant antibacterial activity
S. aureus62.5Moderate antibacterial activity
A. niger47.5Antifungal activity

The presence of the dinitrophenyl group contributes to its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Structure-activity relationship studies indicate that modifications on the phenyl ring significantly influence the biological potency of the compound. For instance:

  • Substituting the amino group with thiocarbohydrazide enhances antimicrobial activity.
  • Variations in substituents can lead to differences in cytotoxicity and selectivity towards cancer cells .

Case Studies

  • Anticancer Evaluation : A study evaluated various thiadiazole derivatives against multiple cancer cell lines, revealing that modifications at specific positions on the thiadiazole ring could enhance cytotoxic effects significantly.
  • Molecular Docking Analysis : Research utilizing molecular docking techniques has demonstrated that 5-(2-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine forms hydrogen bonds with key amino acids in target proteins involved in cancer progression .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(2-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

The synthesis of thiadiazol-2-amine derivatives typically involves condensation reactions between substituted phenyl precursors and thiosemicarbazide or aldehydes. For example, in analogous compounds, toluene is used as a solvent for azeotropic water removal during imine formation, with reaction times of 5–6 hours at 363–408 K . Crystallization from acetone or ethanol yields pure products. Optimization should focus on stoichiometric ratios (e.g., 1:1 molar ratios of reactants), solvent selection (toluene for dehydration; acetone for recrystallization), and temperature control to minimize side reactions .

Q. How can the molecular structure and conformation of this compound be characterized using crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include bond lengths, dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, in related thiadiazole derivatives, planar molecular geometries (r.m.s. deviation <0.15 Å) and intramolecular C–H···N hydrogen bonds stabilize the structure . Refinement protocols involve riding models for hydrogen atoms and isotropic displacement parameters for non-H atoms .

Q. What spectroscopic techniques are most effective for purity assessment and functional group identification?

  • FT-IR : Confirm N–H (3100–3300 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches.
  • NMR : ¹H NMR detects aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–3.0 ppm). ¹³C NMR identifies thiadiazole carbons (δ 150–170 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) reconcile discrepancies between predicted and experimental structural data?

Density Functional Theory (DFT) calculations can address deviations in bond angles or dihedral angles observed in SC-XRD. For instance, in 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine, DFT-optimized geometries showed <5% variance in dihedral angles compared to crystallographic data, attributed to crystal packing forces . Advanced studies should include dispersion corrections (e.g., D3-BJ) and solvent effect modeling to improve accuracy .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

Bioactivity variations (e.g., antimicrobial vs. anticancer results) may stem from assay-specific factors like solvent polarity, cell membrane permeability, or redox interference. For thiadiazole derivatives, standardized protocols are recommended:

  • Use logP values to assess lipophilicity and optimize solubility (e.g., DMSO for in vitro assays).
  • Validate cytotoxicity via parallel assays (e.g., MTT and apoptosis markers) .
  • Cross-reference with structural analogs (e.g., nitro group positioning impacts DNA intercalation) .

Q. How can environmental fate and ecological risks of this compound be evaluated systematically?

Adopt the framework from Project INCHEMBIOL :

  • Phase 1 : Determine physical-chemical properties (logKow, hydrolysis rate) using OECD guidelines.
  • Phase 2 : Assess abiotic/biotic degradation via HPLC-MS and microbial culture studies.
  • Phase 3 : Model bioaccumulation potential using quantitative structure-activity relationships (QSARs).

Q. What advanced spectroscopic techniques are critical for studying intermolecular interactions in solid-state formulations?

  • Solid-state NMR : Probes hydrogen bonding and π-π stacking via ¹H-¹³C cross-polarization.
  • Raman spectroscopy : Detects lattice vibrations influenced by nitro group symmetry .
  • Thermogravimetric analysis (TGA) : Correlates thermal stability with crystal packing efficiency .

Methodological Challenges

Q. How can researchers address low yields in large-scale synthesis of this compound?

Common pitfalls include incomplete dehydration or side reactions. Mitigation strategies:

  • Use Dean-Stark traps for efficient water removal during imine formation .
  • Optimize recrystallization solvents (e.g., acetone vs. ethanol) to improve phase purity .
  • Monitor reaction progress via TLC or in situ IR to terminate reactions at optimal conversion .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound’s derivatives?

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl, nitro → amino).
  • Step 2 : Screen bioactivity against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays.
  • Step 3 : Correlate SC-XRD data (e.g., dihedral angles) with IC50 values to identify pharmacophores .

Q. How should researchers handle discrepancies between computational toxicity predictions and in vitro assays?

  • Case study : If DFT predicts high electrophilicity (via Fukui indices) but in vitro assays show low cytotoxicity, consider:
    • Membrane permeability limitations (assess via PAMPA).
    • Metabolic activation requirements (e.g., cytochrome P450-mediated conversion) .
  • Validate using multi-omics approaches (transcriptomics/proteomics) to identify off-target effects .

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